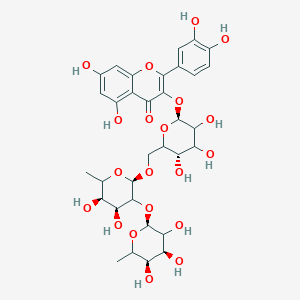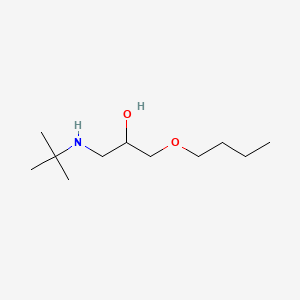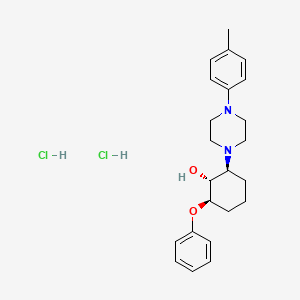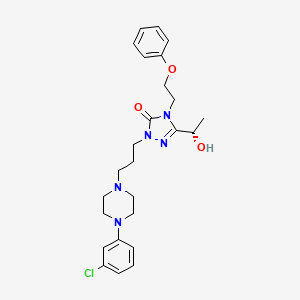
Hydroxynefazodone, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxynefazodone, (S)- is a phenylpiperazine compound and a major metabolite of the antidepressant nefazodone . It shares similar biological activity and elimination half-life (1.5 to 4 hours) with nefazodone . This compound is known for its role in contributing significantly to the pharmacological effects of nefazodone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hydroxynefazodone involves multiple steps, starting from the precursor nefazodone. The primary synthetic route includes the hydroxylation of nefazodone, which can be achieved through various chemical reactions involving specific reagents and conditions .
Industrial Production Methods: Industrial production of hydroxynefazodone typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxynefazodone undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxynefazodone can lead to the formation of various oxidized metabolites .
Applications De Recherche Scientifique
Hydroxynefazodone has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of phenylpiperazine derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin and norepinephrine.
Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Utilized in the development of new antidepressant drugs and related compounds.
Mécanisme D'action
Hydroxynefazodone exerts its effects primarily through its interaction with serotonin and norepinephrine receptors. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits the reuptake of serotonin, increasing the amount of serotonin available to interact with 5-HT receptors . This mechanism is similar to that of nefazodone, contributing to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Nefazodone: The parent compound from which hydroxynefazodone is derived.
Trazodone: Another phenylpiperazine antidepressant with a similar mechanism of action.
M-chlorophenylpiperazine: A metabolite of nefazodone with similar biological activity.
Uniqueness: Hydroxynefazodone is unique due to its specific hydroxylation, which enhances its interaction with serotonin and norepinephrine receptors. This modification contributes to its distinct pharmacological profile compared to other similar compounds .
Propriétés
Numéro CAS |
301530-74-5 |
|---|---|
Formule moléculaire |
C25H32ClN5O3 |
Poids moléculaire |
486.0 g/mol |
Nom IUPAC |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[(1S)-1-hydroxyethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3/t20-/m0/s1 |
Clé InChI |
VKGQYGXMUUBRBD-FQEVSTJZSA-N |
SMILES isomérique |
C[C@@H](C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
SMILES canonique |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



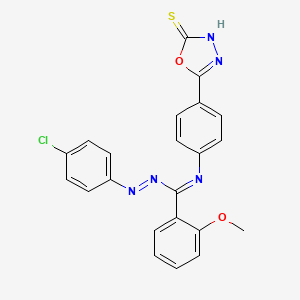
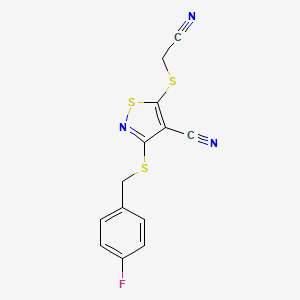
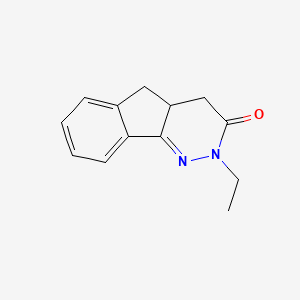
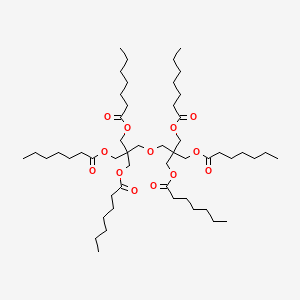
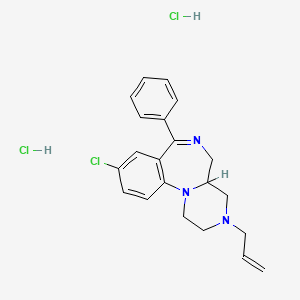

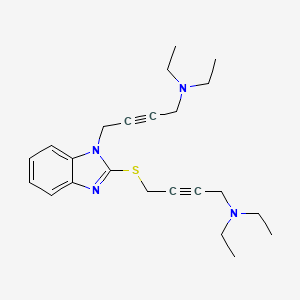
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
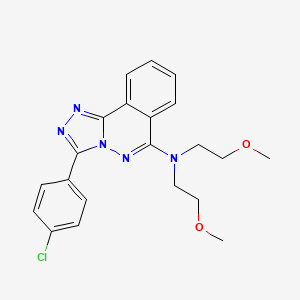
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
